molecular formula C7H6N4S B8489275 N-cyano-N'-(3-pyridinyl)thiourea

N-cyano-N'-(3-pyridinyl)thiourea

Cat. No. B8489275
M. Wt: 178.22 g/mol
InChI Key: LQHXCUXOZIAFDD-UHFFFAOYSA-N
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Patent
US06645968B2

Procedure details

A solution of cyanamide (352 mg, 8.40 mmol) in THF (20 mL) at 0° C. was treated with sodium hydride (211 mg of 95% reagent, 8.80 mmol). The slurry was stirred for 30 minutes at 0° C. and treated with a solution of 3-pyridyl isothiocyanate (1.12 g, 8.20 mmol) in THF (8 mL). The cooling bath was removed, and the reaction mixture was stirred for 30 minutes. The reaction was quenched with water (15 mL), poured into ethyl acetate (40 mL), and partitioned. The organic phase was washed with brine (10 mL), dried (Na2SO4), filtered, and concentrated. The residue was dissolved in diethyl ether, treated with HCl (2M solution in diethyl ether), and the resulting precipitate was collected providing 1.06 g of the desired product as an off-white solid.
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
211 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][NH2:3].[H-].[Na+].[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N:12]=[C:13]=[S:14])[CH:7]=1>C1COCC1>[C:2]([NH:3][C:13]([NH:12][C:8]1[CH:7]=[N:6][CH:11]=[CH:10][CH:9]=1)=[S:14])#[N:1] |f:1.2|

Inputs

Step One
Name
Quantity
352 mg
Type
reactant
Smiles
N#CN
Name
Quantity
211 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
N1=CC(=CC=C1)N=C=S
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (15 mL)
ADDITION
Type
ADDITION
Details
poured into ethyl acetate (40 mL)
CUSTOM
Type
CUSTOM
Details
partitioned
WASH
Type
WASH
Details
The organic phase was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
ADDITION
Type
ADDITION
Details
treated with HCl (2M solution in diethyl ether)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)NC(=S)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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